molecular formula C17H14N6OS2 B6513809 N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide CAS No. 892224-41-8

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

Cat. No.: B6513809
CAS No.: 892224-41-8
M. Wt: 382.5 g/mol
InChI Key: ZIRXIQHUQWQWNU-UHFFFAOYSA-N
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Description

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C17H14N6OS2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.06705144 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a complex organic compound characterized by its unique heterocyclic structures. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. The following sections will detail its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Thiadiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Triazole Ring : Enhances the compound's potential in medicinal chemistry due to its ability to interact with biological targets.

The molecular formula is C18H19N5OSC_{18}H_{19}N_5OS with a molecular weight of approximately 382.07 g/mol .

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Antifungal Properties : The compound has shown effectiveness against fungi such as Candida albicans, highlighting its potential as an antifungal agent .

Anticancer Activity

The presence of the thiadiazole and triazole moieties contributes to the anticancer potential of this compound. Research has documented various derivatives that exhibit cytotoxic effects on cancer cell lines. For example:

  • Mechanism of Action : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. Derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies involving the reaction of thiadiazole and triazole derivatives with acetamide under specific conditions. Common methods include:

  • Condensation Reactions : Combining thiadiazole derivatives with triazole compounds in the presence of a suitable catalyst.
  • Cyclization Reactions : Formation of the triazolo-pyridine structure through cyclization processes that enhance biological activity.

Study on Antimicrobial Activity

A study conducted by Bekhit et al. (2019) synthesized several 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

Study on Anticancer Potential

Research published in Frontiers in Chemistry highlighted the anticancer properties of thiadiazole derivatives. These compounds were shown to inhibit tumor growth in vivo by inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
5-(4-chlorophenyl)-1,3,4-thiadiazoleStructureStrong anticancer activity
7-[5-(methylphenyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[4,3-a]pyridineStructurePotent anti-inflammatory effects
5-(trifluoromethyl)-1H-pyrazole derivativesStructureEnhanced lipophilicity and biological activity

These compounds share structural similarities with this compound but differ in substituents that influence their unique biological profiles.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-11-6-2-3-7-12(11)15-19-16(22-26-15)18-14(24)10-25-17-21-20-13-8-4-5-9-23(13)17/h2-9H,10H2,1H3,(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRXIQHUQWQWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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